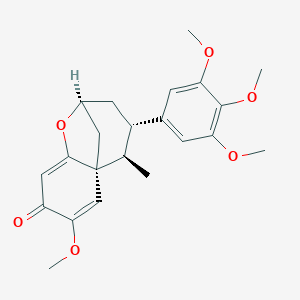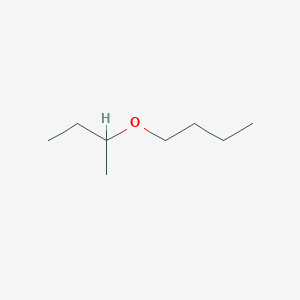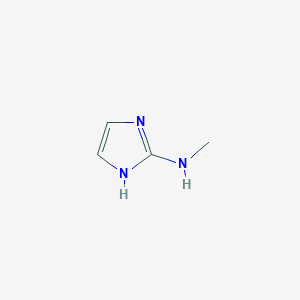
(S)-2-amino-2-phenylacetamide
概要
説明
Synthesis Analysis
Synthesis methods for compounds related to (S)-2-amino-2-phenylacetamide often involve catalytic processes or multi-component reactions. For example, an efficient synthesis of 2-(3-aryl-1,2,4-oxadiazol-5-yl)-N-phenylacetamide derivatives utilized acid chlorides from 3-(hydroxyimino)3-amino-N-phenylpropanamide (Srivani, K. et al., 2018). Another approach includes the nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide, showcasing the wide functional group tolerance under mild conditions (Wang, Y. et al., 2020).
Molecular Structure Analysis
The molecular structure of phenylacetamides, including (S)-2-amino-2-phenylacetamide, has been extensively studied through spectroscopic techniques. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was elucidated by elemental analyses and spectroscopic techniques, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor (Sharma, G. et al., 2018).
Chemical Reactions and Properties
Phenylacetamides undergo various chemical reactions, demonstrating their versatility. For example, the synthesis and spectroscopic study of new rigid N-bicyclo substituted 2-phenylacetamides explored the conformations of these compounds, providing insights into their chemical behavior (Antonović, D. et al., 1988).
Physical Properties Analysis
The physical properties of phenylacetamide derivatives, such as solubility and crystallinity, play a crucial role in their application. The design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors highlight the importance of solubility for biological activity (Shukla, K. et al., 2012).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are key to understanding phenylacetamides. The boric acid-catalyzed Ugi three-component reaction in aqueous media for the synthesis of 2-arylamino-2-phenylacetamide illustrates the reactivity of these compounds under various conditions (Kumar, A. et al., 2013).
科学的研究の応用
Catalysis and Synthesis : Kumar et al. (2013) and Wang et al. (2020) discuss the use of (S)-2-amino-2-phenylacetamide in catalytic reactions. Kumar et al. describe a boric acid-catalyzed Ugi three-component reaction for synthesizing 2-arylamino-2-phenylacetamide in water, while Wang et al. report on a nickel-catalyzed aminocarbonylation of secondary benzyl chlorides with isocyanides to yield α-substituted phenylacetamide (Kumar, Saxena, & Gupta, 2013); (Wang, Huang, Wang, Qu, & Chen, 2020).
Estrogenic Activities and Potential Medical Applications : Zeng et al. (2018) investigated the estrogen-like effects of 2-phenylacetamide, isolated from the seeds of Lepidium apetalum, on MCF-7 cells and immature female mice. Their study suggests potential applications in treating perimenopause syndrome (Zeng, Li, Li, Zhang, Li, Zhang, Feng, & Zheng, 2018).
Biochemical Research and Drug Development : Research by Bezençon et al. (2017) and Shukla et al. (2012) highlights the role of (S)-2-amino-2-phenylacetamide derivatives in the development of drugs for treating generalized epilepsies and as inhibitors in biochemical pathways. These studies underscore the compound's significance in pharmaceutical research (Bezençon, Heidmann, Siegrist, Stamm, Richard, Pozzi, Corminboeuf, Roch, Kessler, Ertel, Reymond, Pfeifer, de Kanter, Toeroek-Schafroth, Moccia, Mawet, Moon, Rey, Capeleto, & Fournier, 2017); (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).
Agricultural Applications : Takai et al. (1963) describe the isolation of 2-phenylacetamide as a plant growth regulator produced by Actinomyces, indicating its potential utility in agriculture (Takai, Miyamoto, Hattori, & Tamura, 1963).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity data, safety precautions, first aid measures, and disposal methods.
将来の方向性
This involves identifying areas where further research is needed. It could be improving the synthesis method, finding new applications, understanding the mechanism of action better, etc.
For a specific compound like “(S)-2-amino-2-phenylacetamide”, you would need to search scientific literature databases like PubMed, Google Scholar, or Web of Science. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you’re affiliated with a university, you might have access to more databases through your library. If you’re not, some authors upload their papers on ResearchGate, where you can request them for free. You can also email authors directly to ask for a copy of their paper. They’re often happy to share.
I hope this general approach helps you in your research. If you have any more questions or need further clarification, feel free to ask!
特性
IUPAC Name |
(2S)-2-amino-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRSYYOVDHSPG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-amino-2-phenylacetamide | |
CAS RN |
6485-52-5 | |
| Record name | (S)-(+)-2-PHENYLGLYCINE AMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)


![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)



![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)





